molecular formula C14H19N3 B13236329 [2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine

[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine

Cat. No.: B13236329
M. Wt: 229.32 g/mol
InChI Key: DVONGLVRXURQCK-UHFFFAOYSA-N
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Description

[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound features a cyclopentyl group attached to the benzimidazole moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine typically involves the condensation of o-phenylenediamine with cyclopentanone, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, formic acid or trimethyl orthoformate can be used as catalysts .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles/Nucleophiles: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole N-oxides, while substitution reactions can yield a variety of substituted benzimidazole derivatives .

Scientific Research Applications

[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or antiparasitic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine include other benzimidazole derivatives, such as:

  • 2-Phenylbenzimidazole
  • 2-Methylbenzimidazole
  • 2-(2-Pyridyl)benzimidazole

Uniqueness

The uniqueness of this compound lies in its cyclopentyl group, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

2-(2-cyclopentylbenzimidazol-1-yl)ethanamine

InChI

InChI=1S/C14H19N3/c15-9-10-17-13-8-4-3-7-12(13)16-14(17)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10,15H2

InChI Key

DVONGLVRXURQCK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC3=CC=CC=C3N2CCN

Origin of Product

United States

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